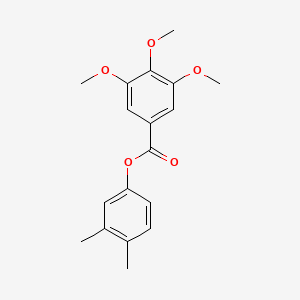

3-(benzylthio)-5-propyl-4H-1,2,4-triazol-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 3-(benzylthio)-5-propyl-4H-1,2,4-triazol-4-amines and related compounds typically involves cyclization reactions, S-benzylation, and interactions with various reagents to introduce the propyl and benzylthio groups. An efficient method for the synthesis of related triazol-4-amines involves cyclisation between indole-3-carboxylic acid hydrazide and carbon disulfide under basic conditions, followed by S-benzylation (Hamdy et al., 2013). Another approach includes a four-component, one-pot synthesis strategy for triazol-4-amines, demonstrating the versatility and adaptability of synthetic methods for these compounds (Jilloju et al., 2021).

科学的研究の応用

Regioselectivity in Cycloaddition Reactions

Research into the [3 + 2]-cycloadditions of alkyl azides with various unsymmetrical internal alkynes has highlighted the potential for creating 1,4,5-trisubstituted-1,2,3-triazoles. This process, catalyzed by CpRuCl(PPh3)2, demonstrates the possibility of achieving complete regioselectivity with acyl-substituted internal alkynes, suggesting a role for 3-(benzylthio)-5-propyl-4H-1,2,4-triazol-4-amine and similar compounds in synthetic chemistry to obtain specific regioisomeric products (Majireck & Weinreb, 2006).

Corrosion Inhibition

Triazole Schiff bases, including structures similar to 3-(benzylthio)-5-propyl-4H-1,2,4-triazol-4-amine, have been evaluated as corrosion inhibitors on mild steel in acidic media. These compounds show promising results in protecting metal surfaces, offering insights into the development of more effective corrosion-resistant materials and coatings (Chaitra, Mohana, & Tandon, 2015).

Antimicrobial Activities

A study on the synthesis and antimicrobial activities of novel 6-AminoTriazolo-Thiadiazoles integrated with benzofuran and pyrazole moieties has demonstrated that compounds related to 3-(benzylthio)-5-propyl-4H-1,2,4-triazol-4-amine possess significant antimicrobial properties. This suggests potential applications in developing new antimicrobial agents for medical use (Idrees, Kola, & Siddiqui, 2019).

Catalytic Applications

Ruthenium complexes of click-generated 1,2,3-triazole based organosulfur/-selenium ligands have been explored for catalytic oxidation of alcohols and transfer hydrogenation of ketones. This research opens pathways for utilizing 3-(benzylthio)-5-propyl-4H-1,2,4-triazol-4-amine in catalysis, particularly in the efficient and selective transformation of substrates in synthetic chemistry (Saleem et al., 2013).

Click Chemistry Acceleration

The benzimidazole and related ligands for Cu-catalyzed azide-alkyne cycloaddition research have identified structures akin to 3-(benzylthio)-5-propyl-4H-1,2,4-triazol-4-amine as accelerating agents in this widely used synthetic procedure. This indicates the role such compounds can play in enhancing the efficiency of click chemistry reactions, a cornerstone technique in the synthesis of a vast array of complex molecules (Rodionov et al., 2007).

作用機序

Safety and Hazards

特性

IUPAC Name |

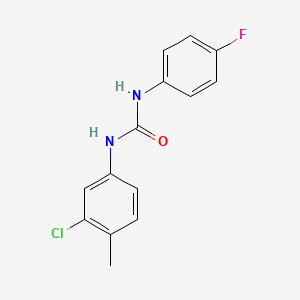

3-benzylsulfanyl-5-propyl-1,2,4-triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4S/c1-2-6-11-14-15-12(16(11)13)17-9-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLDRWWWQROKJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(N1N)SCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzylsulfanyl)-5-propyl-4H-1,2,4-triazol-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)butanamide hydrochloride](/img/structure/B5571082.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5571094.png)

![3-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)propyl (4-chlorophenyl)carbamate](/img/structure/B5571095.png)

![N'-[4-(aminosulfonyl)phenyl]-N-(2-hydroxyethyl)-N-methylsuccinamide](/img/structure/B5571099.png)

![4-bromo-1-methyl-N-[2-(methylthio)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5571103.png)

![1-benzyl-N-[1-(2-methylphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5571108.png)

![3-isobutyl-1-methyl-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5571121.png)

![4-chloro-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B5571136.png)

![4-[6-(1-isonicotinoyl-3-piperidinyl)-2-methyl-4-pyrimidinyl]morpholine](/img/structure/B5571162.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3-methoxybenzamide](/img/structure/B5571168.png)